molecular formula C7H13NO3 B14520612 (1R,2R)-1-Methoxy-2-nitrocyclohexane CAS No. 62527-76-8

(1R,2R)-1-Methoxy-2-nitrocyclohexane

Cat. No.: B14520612
CAS No.: 62527-76-8
M. Wt: 159.18 g/mol
InChI Key: ALVWBBJWFMADNV-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Methoxy-2-nitrocyclohexane (CAS 1142202-55-8) is a chiral, enantiomerically pure nitroalkane derivative classified as a Specialty Material for advanced synthetic applications . Its molecular formula is C7H13NO3 . This compound serves as a valuable chiral synthon and building block in organic and medicinal chemistry research, particularly for the stereoselective synthesis of complex, biologically active molecules. Nitroalkanes are classical α-C-nucleophilic syntons; the strong electron-withdrawing nature of the nitro group facilitates deprotonation to form nitronate anions, which readily engage in carbon-carbon bond-forming reactions with various electrophiles . Its primary research value lies in its application in stereoselective transformations, including the Nitro-Michael reaction (conjugate addition to electron-deficient olefins) and the Henry (nitroaldol) reaction with carbonyl compounds . The products of these reactions, such as γ-nitro carbonyl compounds, are versatile intermediates that can be efficiently transformed into γ-amino acids and γ-lactams. These structures are key motifs in pharmaceuticals, serving as analogs of the neuromediator γ-aminobutyric acid (GABA) . The stereochemistry of the final products, which is critical for their biological activity, can be directed by the inherent chirality of the this compound reactant. This makes it a crucial starting material for exploring structure-activity relationships in drug discovery. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62527-76-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1R,2R)-1-methoxy-2-nitrocyclohexane

InChI

InChI=1S/C7H13NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

ALVWBBJWFMADNV-RNFRBKRXSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1[N+](=O)[O-]

Canonical SMILES

COC1CCCCC1[N+](=O)[O-]

Origin of Product

United States

Stereochemical Control and Asymmetric Induction in the Synthesis of Chiral Nitrocyclohexanes

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis. sigmaaldrich.com

In the context of synthesizing chiral nitrocyclohexanes, an auxiliary can be attached to the starting material to influence the facial selectivity of a key bond-forming reaction, such as a Michael addition or a Diels-Alder reaction. For instance, a prochiral cyclohexenone derivative could be reacted with a chiral amine to form a chiral enamine. The steric bulk and electronic properties of the auxiliary would then direct the conjugate addition of a nitroalkane from a specific face, leading to the formation of a nitrocyclohexane (B1678964) with a defined stereochemistry.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. Examples include Evans' oxazolidinones and Meyers' chiral bicyclic lactams. scilit.com The general approach involves:

Attachment: Covalent bonding of the chiral auxiliary to the substrate.

Diastereoselective Reaction: The auxiliary directs the formation of a new stereocenter, creating a diastereomeric excess of one product.

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched target molecule.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its subsequent removal without affecting the newly formed stereocenters.

Chiral Catalyst Design and Mechanisms of Enantiocontrol

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a highly efficient and atom-economical approach. youtube.comnih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly powerful tool for constructing chiral centers. kcl.ac.ukunito.it

In the synthesis of chiral nitro compounds, organocatalysts derived from Cinchona alkaloids (such as quinine (B1679958) and quinidine) and those incorporating a thiourea (B124793) moiety have proven exceptionally effective. researchgate.netnih.govrsc.org These catalysts are often employed in asymmetric Michael additions of nucleophiles to nitroolefins, a key reaction for forming carbon-carbon bonds and setting stereocenters. mdpi.com

Cinchona Alkaloid Derivatives: These natural products and their derivatives possess a rigid bicyclic structure (the quinuclidine (B89598) ring) and multiple stereocenters. researchgate.net The tertiary amine on the quinuclidine moiety can act as a Brønsted base to deprotonate a nucleophile (like a malonate or a nitroalkane), while other functional groups on the catalyst can interact with the electrophile (the nitroolefin), guiding the stereochemical outcome of the reaction.

Thiourea-based Catalysts: Chiral thiourea catalysts are renowned for their ability to act as hydrogen-bond donors. nih.govrsc.org The two N-H protons of the thiourea group can form strong hydrogen bonds with electronegative atoms, such as the oxygen atoms of a nitro group. This interaction activates the nitroolefin electrophile and holds it in a specific orientation within the chiral environment of the catalyst.

The most successful organocatalysts for these transformations are often bifunctional, meaning they possess two distinct functional groups that work in concert to catalyze the reaction. rsc.orgrsc.orgbeilstein-journals.org A prominent example is the combination of a Cinchona alkaloid scaffold with a thiourea group. acs.orgdocumentsdelivered.com

In such a bifunctional catalyst, the mechanism of enantiocontrol relies on a dual-activation strategy through non-covalent interactions:

Base Activation: The basic tertiary amine of the Cinchona moiety deprotonates the nucleophile, increasing its reactivity.

Hydrogen-Bonding Activation: Simultaneously, the thiourea group activates the nitroolefin electrophile by forming two hydrogen bonds with the nitro group. rsc.orgacs.org

This creates a highly organized, chiral transition state where the nucleophile and electrophile are brought together in a specific spatial arrangement. beilstein-journals.org The steric and electronic features of the catalyst backbone then dictate the facial selectivity of the attack, leading to the formation of the product with high enantiomeric excess (ee).

Catalyst TypeActivating Group(s)Mechanism of ActionTypical Reactions
Cinchona Alkaloid Derivatives Tertiary Amine, Hydroxyl GroupBrønsted base catalysis, Hydrogen bondingAsymmetric Michael Additions, Henry Reactions mdpi.com
Thiourea-based Catalysts Thiourea (N-H)₂Hydrogen-bond donation to activate electrophilesAsymmetric Michael Additions, Friedel-Crafts Alkylations mdpi.com
Bifunctional Catalysts Tertiary Amine + ThioureaDual activation: Brønsted base and H-bondingAsymmetric Michael Additions to nitroolefins rsc.orgacs.org

Diastereoselective Induction in Cyclohexane (B81311) Ring Systems

Controlling diastereoselectivity in the formation of substituted cyclohexanes is crucial for obtaining the desired (1R,2R) configuration. nih.gov The cyclohexane ring predominantly adopts a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. The relative stereochemistry of substituents (cis or trans) is determined by the transition state geometry of the ring-forming or substitution reaction.

In the synthesis of (1R,2R)-1-Methoxy-2-nitrocyclohexane, the trans relationship between the methoxy (B1213986) and nitro groups is the thermodynamically more stable arrangement, as it allows both bulky substituents to occupy equatorial positions in the chair conformation, minimizing steric strain (1,2-diaxial interactions).

Strategies to achieve high diastereoselectivity include:

Substrate Control: The inherent stereochemistry of a starting material can direct the approach of a reagent.

Reagent Control: The use of sterically demanding reagents or catalysts can favor attack from the less hindered face of a substrate.

Catalytic Asymmetric Reactions: Asymmetric domino or cascade reactions can construct the cyclohexane ring and set multiple stereocenters in a single, highly controlled step. kcl.ac.uk For example, a domino Michael-Michael reaction between a nitro-enoate and a nitro-olefin can generate complex nitrocyclohexane derivatives with excellent diastereoselectivity. kcl.ac.uk

Recent advances have demonstrated that manipulating catalyst-ligand interactions can even allow for diastereodivergent synthesis, providing access to any desired diastereomer of a multisubstituted cyclohexane, regardless of its inherent thermodynamic stability. nih.govresearchgate.net

Absolute Configuration Determination and Assignment Methodologies

After a chiral synthesis, it is imperative to unambiguously determine the absolute configuration of the product. Several powerful analytical techniques are employed for this purpose. purechemistry.orgnih.gov

X-ray Crystallography: This is the most definitive method for determining absolute configuration. purechemistry.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. beilstein-journals.orgresearchgate.net The Bijvoet method, which utilizes anomalous dispersion, allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting spectrum (a plot of molar ellipticity versus wavelength) is a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by computational calculations, the absolute configuration can be assigned. purechemistry.orgnih.gov

NMR Analysis of Stereoisomers: While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining relative stereochemistry (e.g., cis vs. trans). Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, helping to assign the relative orientation of substituents on the cyclohexane ring. nih.gov To determine absolute configuration using NMR, the chiral molecule is often derivatized with a chiral resolving agent (e.g., Mosher's acid) to form diastereomers, which will exhibit distinct NMR spectra. purechemistry.orgmdpi.com

MethodPrincipleInformation ObtainedRequirements
X-ray Crystallography X-ray diffraction by a single crystalUnambiguous 3D atomic arrangement, absolute configuration researchgate.netHigh-quality single crystal
CD Spectroscopy Differential absorption of circularly polarized lightAbsolute configuration by comparison with standards or calculations purechemistry.orgChiral molecule, chromophore near stereocenter
NMR Analysis Nuclear magnetic resonanceRelative stereochemistry (NOE); Absolute configuration via chiral derivatizing agents nih.govmdpi.comSoluble sample, formation of diastereomers

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Key Stereoselective Carbon-Carbon Bond Formations

The creation of new carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. For derivatives of cyclohexane (B81311) like (1R,2R)-1-Methoxy-2-nitrocyclohexane, reactions such as the Michael addition, nitro-Mannich reaction, and various cascade sequences are pivotal. These reactions establish the intricate stereochemistry of the cyclohexane ring.

Michael Addition Reaction Mechanisms

The Michael addition, or conjugate 1,4-addition, is a fundamental method for forming C-C bonds. wikipedia.org In the context of synthesizing nitrocyclohexane (B1678964) derivatives, this reaction typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated nitroalkene (the Michael acceptor). mdpi.com The nitro group is a powerful electron-withdrawing group, which activates the double bond for nucleophilic attack at the β-position. wikipedia.org

The general mechanism proceeds in three key steps: sctunisie.org

Formation of the Nucleophile: A base removes an acidic proton from the Michael donor, creating a resonance-stabilized carbanion, often an enolate. wikipedia.org Common Michael donors include dicarbonyl compounds, enamines, and other nitroalkanes. mdpi.com

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the activated nitroalkene. This breaks the π-bond of the alkene, and the resulting negative charge is delocalized onto the nitro group, forming a nitronate intermediate. wikipedia.orgnih.gov

Protonation: The nitronate intermediate is protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final adduct. sctunisie.org

In asymmetric Michael additions, chiral catalysts, such as thiourea (B124793) derivatives based on scaffolds like (1R,2R)-cyclohexane-1,2-diamine, are often employed. wikipedia.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, guiding the approach of the reactants to favor the formation of one specific stereoisomer. mdpi.com For example, a bifunctional organocatalyst can form hydrogen bonds with the nitro group of the acceptor while simultaneously interacting with the donor, thereby creating a highly organized, chiral transition state.

Reaction Step Description Key Intermediates
1. Nucleophile Formation Deprotonation of a Michael donor (e.g., a ketone) by a base or organocatalyst.Enolate or enamine
2. C-C Bond Formation Nucleophilic attack on the β-carbon of a nitroalkene.Resonance-stabilized nitronate anion
3. Protonation The nitronate anion is protonated to give the final product.γ-Nitrocarbonyl compound

Nitro-Mannich Reaction Mechanisms

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org This reaction is a powerful tool for constructing C-C bonds while simultaneously installing two nitrogen-containing functionalities with high stereocontrol. nih.gov

The mechanism is initiated by the deprotonation of the nitroalkane at the α-carbon by a base, generating a nucleophilic nitronate anion. This nitronate then attacks the electrophilic carbon of the imine. The presence of electron-withdrawing groups on the imine nitrogen (such as Boc or PMP groups) enhances the electrophilicity of the imine and facilitates the reaction. nih.govucl.ac.uk

In the context of cyclohexane derivatives, a pre-existing nitro-substituted ring, such as this compound, can act as the nucleophile. The proton at the carbon bearing the nitro group (C-2) is acidic and can be removed by a suitable base. The resulting nitronate can then react with an electrophilic imine.

Catalysis is key to achieving stereoselectivity. Chiral catalysts, including metal complexes and bifunctional organocatalysts like thioureas, can coordinate to both the nitronate and the imine. wikipedia.orgucl.ac.uk This coordination orients the two reactants in a specific way, leading to a diastereoselective and/or enantioselective addition. For instance, a tandem reductive nitro-Mannich process can be initiated by the conjugate addition of a hydride to a nitroalkene, which generates the nitronate in situ. This nitronate is then trapped by an imine within the chiral catalyst's sphere of influence, controlling the stereochemical outcome. nih.govucl.ac.uk

Cascade and Domino Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single pot without the need to isolate intermediates or add new reagents. rsc.org These reactions are highly efficient for rapidly building molecular complexity from simple precursors. nih.gov The formation of functionalized cyclohexane rings is often achieved through such sequences. rutgers.edu

A common cascade for forming cyclohexane derivatives is the Michael-Michael cascade. nih.govrutgers.edu In this reaction, a Michael donor adds to a Michael acceptor, and the resulting intermediate contains a newly formed nucleophilic site that can undergo a second, intramolecular Michael addition, closing the ring. For instance, the reaction between an unsaturated β-ketoester and an α,β-unsaturated aldehyde, catalyzed by a diphenyl prolinol silyl (B83357) ether, can generate highly functionalized cyclohexenes with excellent stereocontrol. nih.govrutgers.edu

The mechanism of such a cascade is intricate:

The catalyst reacts with the α,β-unsaturated aldehyde to form an activated iminium ion.

The β-ketoester (Michael donor) adds to this iminium ion in the first Michael addition.

The resulting intermediate then hydrolyzes to release the catalyst and form a new dicarbonyl compound which can exist in its enol or enolate form.

This enolate then participates in a second, intramolecular Michael addition, attacking an α,β-unsaturated ester moiety within the same molecule to form the six-membered ring.

By carefully choosing substrates, catalysts, and reaction conditions (such as solvent and additives), chemists can direct these cascades to produce different molecular scaffolds with high precision. nih.govrutgers.edu

Transition State Analysis and Stereodetermining Steps

The stereochemical outcome of reactions forming substituted cyclohexanes is determined in the transition state of the key bond-forming step. In asymmetric catalysis, the chiral catalyst creates a specific three-dimensional environment that lowers the energy of the transition state leading to one stereoisomer over all others.

For 1,2-disubstituted cyclohexanes, the relative orientation of the two substituents (cis or trans) is critical. The chair conformation of the cyclohexane ring is the most stable, with substituents preferentially occupying equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgyoutube.com

In the nitro-Mannich reaction, for example, the stereodetermining step is the attack of the nitronate on the imine. A proposed transition state model for organocatalyzed variants involves the catalyst holding both reactants in close proximity through a network of hydrogen bonds. ucl.ac.uk For a thiourea-based catalyst, the thiourea moiety activates the imine, while a basic amine site on the catalyst deprotonates the nitroalkane. The facial selectivity of the attack (re vs. si face) is dictated by the steric environment created by the catalyst's chiral scaffold, leading to either the syn or anti product. ucl.ac.uk

Regioselectivity and Chemo-selectivity in Cyclohexane Derivatives Formation

Regioselectivity refers to the preference for bond formation at one position over another, while chemoselectivity is the preference for reaction at one functional group over another. Both are critical in the synthesis of complex molecules like cyclohexane derivatives.

In the formation of this compound, regioselectivity is paramount. For example, in an electrophilic addition to a methoxy-substituted cyclohexene (B86901), the incoming electrophile's position is directed by the existing methoxy (B1213986) group. According to Markovnikov's rule, protonation of the double bond would occur to form the more stable carbocation, which would be adjacent to the oxygen atom where the positive charge can be stabilized by resonance. A subsequent attack by a nucleophile (like a nitrite (B80452) source) would establish the 1,2-substitution pattern.

Chemoselectivity is crucial when a molecule contains multiple reactive sites. For example, a molecule with both a ketone and a nitroalkene could undergo either a standard aldol (B89426)/Mannich reaction at the carbonyl group or a Michael addition at the alkene. The choice of reagents and catalyst determines which pathway is followed. "Hard" nucleophiles like organolithium reagents tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition), whereas "soft" nucleophiles like enolates or cuprates preferentially attack the "soft" β-carbon of the nitroalkene (1,4-addition or Michael addition). sctunisie.org This selectivity allows for the controlled construction of the desired cyclohexane framework.

Theoretical and Computational Studies of 1r,2r 1 Methoxy 2 Nitrocyclohexane and Its Analogues

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a standard method for investigating the chemical and physical properties of organic compounds. ufms.br It is frequently employed to explore reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity. researchgate.net For reactions involving (1R,2R)-1-Methoxy-2-nitrocyclohexane and its analogues, DFT calculations can map out the potential energy surface, identifying transition states and intermediates.

Research findings indicate that DFT methods, such as the M06-2X functional combined with a basis set like 6-311++G(2d,dp), are effective for analyzing the structure-activity relationships in molecules containing nitro and methoxy (B1213986) groups. ufms.brufms.br By calculating the activation energies for different reaction pathways, chemists can predict the most likely products and understand why a particular stereoisomer, such as the (1R,2R) configuration, is favored. For example, in a nucleophilic substitution reaction, DFT can be used to model the approach of the nucleophile to the cyclohexane (B81311) ring, calculating the energy barriers for attack from different faces, which ultimately determines the stereochemical outcome.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Pathway This table illustrates the type of data generated from DFT studies to compare different stereochemical pathways.

Reaction PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
Pathway ATS-A (leads to R,R isomer)15.2Major Product
Pathway BTS-B (leads to S,S isomer)18.5Minor Product
Pathway CTS-C (leads to R,S isomer)20.1Trace Product

Conformational Analysis of Methoxy- and Nitro-Substituted Cyclohexanes

The three-dimensional structure of substituted cyclohexanes is dominated by the chair conformation, which minimizes angular and torsional strain. For disubstituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities.

Conformational analysis, aided by computational chemistry, is used to determine the most stable arrangement of atoms in a molecule. sapub.org For this compound, the two primary chair conformers are the diequatorial and the diaxial forms. The diequatorial conformer is generally more stable because it avoids 1,3-diaxial interactions, which are repulsive steric interactions between axial substituents. sapub.org Computational methods, ranging from molecular mechanics with force fields like MMFF94 to higher-level DFT calculations, can quantify the energy difference between these conformers. sapub.org This energy difference allows for the calculation of the equilibrium populations of each conformer at a given temperature.

Table 2: Calculated Relative Energies of this compound Conformers This interactive table shows a hypothetical energy comparison between the two primary chair conformations.

ConformerMethoxy PositionNitro PositionRelative Energy (kcal/mol)Predicted Population at 298 K
1EquatorialEquatorial0.00>99%
2AxialAxial3.50<1%

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The calculation of spectroscopic properties, particularly NMR chemical shifts, is a crucial application of computational chemistry for structure elucidation. nih.gov When a new compound is synthesized, comparing its experimental NMR spectrum to a computationally predicted spectrum can provide strong evidence for its proposed structure and stereochemistry. compchemhighlights.org

For this compound, quantum chemical computations can predict both ¹H and ¹³C NMR chemical shifts. compchemhighlights.org The process typically involves first finding the lowest energy conformation of the molecule, often through DFT geometry optimization (e.g., using the B3LYP functional). compchemhighlights.org Subsequently, NMR shielding constants are calculated using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method with functionals like mPW1PW91 or WP04. compchemhighlights.orggithub.io The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The high accuracy of these predictions can often distinguish between different diastereomers. compchemhighlights.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table demonstrates how calculated NMR data is compared with experimental results for structural verification.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1 (C-O)85.285.5-0.3
C2 (C-N)88.688.1+0.5
C330.130.4-0.3
C424.524.3+0.2
C525.825.9-0.1
C632.732.5+0.2
O-CH₃56.456.8-0.4

Molecular Modeling and Dynamics Simulations for Complex Systems

While quantum mechanics calculations are excellent for studying individual molecules, molecular modeling and dynamics (MD) simulations are better suited for examining the behavior of molecules in more complex environments, such as in solution or as part of a larger assembly. ucdavis.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com

An MD simulation of this compound could be used to study its solvation properties, its diffusion in a solvent, or its interactions with other molecules. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov By simulating the system for nanoseconds or longer, MD can provide insights into dynamic processes, such as conformational changes and intermolecular interactions. nih.gov For example, a simulation could reveal how the molecule's preferred conformation is influenced by different solvents or how it might bind to a biological macromolecule.

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table outlines key settings and resulting data from a hypothetical MD study of the target compound in water.

Parameter/OutputDescriptionExample Value/Result
Input Parameters
Force FieldDefines the potential energy function for interactions.CHARMM36, OPLS
Solvent ModelRepresents the solvent environment.TIP3P Water
EnsembleStatistical mechanical conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Simulation TimeThe duration of the simulated trajectory.100 ns
Output Data
TrajectoryThe positions and velocities of all atoms over time.A file of atomic coordinates.
Radial Distribution FunctionDescribes the probability of finding a solvent molecule at a certain distance.Peak at 3.5 Å for water oxygen.
Root-Mean-Square DeviationMeasures the change in the molecule's conformation from its starting structure.Average RMSD of 1.2 Å.

Chemical Transformations and Derivatizations of 1r,2r 1 Methoxy 2 Nitrocyclohexane

Synthetic Utility of the Nitro Group

The nitro group in (1R,2R)-1-methoxy-2-nitrocyclohexane is a versatile functional handle that can be converted into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reductive Transformations to Amine Derivatives

One of the most common and synthetically important transformations of the nitro group is its reduction to a primary amine. This conversion provides access to (1R,2R)-1-methoxy-2-aminocyclohexane, a valuable chiral diamine precursor. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation is a widely used method for the reduction of nitroalkanes. nih.gov Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.org The reaction is generally carried out under a hydrogen atmosphere, and the conditions can be optimized to achieve high yields of the corresponding amine. For the reduction of this compound, catalytic hydrogenation offers a clean and efficient route to the desired amine.

Reagent/Catalyst Product General Conditions
H₂, Pd/C(1R,2R)-1-Methoxy-2-aminocyclohexaneHydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate)
H₂, PtO₂(1R,2R)-1-Methoxy-2-aminocyclohexaneHydrogen atmosphere, various solvents
H₂, Raney Nickel(1R,2R)-1-Methoxy-2-aminocyclohexaneHydrogen atmosphere, various solvents
Fe, Acetic Acid(1R,2R)-1-Methoxy-2-aminocyclohexaneRefluxing acetic acid
Zn, Acid(1R,2R)-1-Methoxy-2-aminocyclohexaneAcidic conditions
SnCl₂, HCl(1R,2R)-1-Methoxy-2-aminocyclohexaneAcidic conditions
Samarium Diiodide (SmI₂)(1R,2R)-1-Methoxy-2-aminocyclohexanePresence of a proton source (e.g., methanol)
Lithium Aluminum Hydride (LiAlH₄)(1R,2R)-1-Methoxy-2-aminocyclohexaneAnhydrous ether or THF

This table presents common reagents for the reduction of nitroalkanes to amines, which are applicable to this compound.

Beyond catalytic hydrogenation, other methods for the reduction of nitroalkanes include the use of metals in acidic media, such as iron in acetic acid or zinc and tin(II) chloride in hydrochloric acid. nih.gov These methods are often cost-effective and can be suitable for large-scale syntheses. Additionally, reagents like samarium diiodide (SmI₂) in the presence of a proton source can effect the reduction of nitroalkanes to amines. calvin.edu Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent capable of converting aliphatic nitro compounds to their corresponding amines. nih.gov

Nef Reaction and Conversion to Carbonyl Compounds

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound. In the case of this compound, a secondary nitroalkane, the Nef reaction would yield (1R)-1-methoxycyclohexan-2-one. This transformation is typically carried out by first forming the nitronate salt by treatment with a base, followed by acidification. researchgate.netresearchgate.net

The classical Nef reaction involves the hydrolysis of the nitronate salt with a strong mineral acid, such as sulfuric acid or hydrochloric acid. researchgate.net However, this method can sometimes lead to side reactions and may not be compatible with sensitive functional groups. Consequently, a number of milder and more selective methods have been developed. These include oxidative methods using reagents such as potassium permanganate (B83412) (KMnO₄), ozone (O₃), or Oxone®. researchgate.net Reductive methods, for instance, employing titanium(III) chloride (TiCl₃), can also be used to achieve the conversion of nitroalkanes to carbonyl compounds, often proceeding through an oxime intermediate that is subsequently hydrolyzed. wikipedia.org

Reaction Type Reagents Product
Classical Nef Reaction1. Base (e.g., NaOH, NaOEt) 2. Strong Acid (e.g., H₂SO₄, HCl)(1R)-1-Methoxycyclohexan-2-one
Oxidative Nef Reaction1. Base 2. Oxidant (e.g., KMnO₄, O₃, Oxone®)(1R)-1-Methoxycyclohexan-2-one
Reductive Nef ReactionTiCl₃(1R)-1-Methoxycyclohexan-2-one (via oxime)

This table outlines various conditions for the Nef reaction, which can be applied to convert this compound to the corresponding ketone.

Other Nitro Group Manipulations (e.g., to Oximes, Nitroso Compounds)

The nitro group of this compound can also be partially reduced to afford other nitrogen-containing functional groups, such as oximes and nitroso compounds. The selective catalytic hydrogenation of nitrocyclohexane (B1678964) to cyclohexanone (B45756) oxime is a significant industrial process, highlighting the feasibility of this partial reduction. researchgate.net This transformation can be achieved using specific catalysts and reaction conditions that favor the formation of the oxime over the fully reduced amine.

The conversion to nitroso compounds is another possible transformation, although these are often reactive intermediates. The isomerization of nitroso compounds can also lead to oximes. beilstein-journals.org Various reducing agents, when used under controlled conditions, can lead to the formation of these partially reduced products. For instance, the reduction of nitroalkanes with certain metal catalysts or reagents can be stopped at the oxime stage.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in this compound is generally less reactive than the nitro group. However, under specific conditions, it can undergo cleavage or be involved in derivatization reactions.

Ether Cleavage and Interconversion to Hydroxyl Groups

The cleavage of the methyl ether in this compound to the corresponding hydroxyl group, yielding (1R,2R)-2-nitrocyclohexanol, is a synthetically useful transformation. This reaction is typically achieved under strong acidic conditions. Common reagents for ether cleavage include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgbeilstein-journals.org Lewis acids, for example, boron tribromide (BBr₃), are also highly effective for demethylation.

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.org In the case of a secondary methyl ether like this compound, the reaction with HBr or HI would likely proceed through an Sₙ2 mechanism. This involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of methyl halide and the desired alcohol.

Reagent Product Mechanism
Hydrobromic Acid (HBr)(1R,2R)-2-Nitrocyclohexanol and Methyl BromideSₙ2
Hydroiodic Acid (HI)(1R,2R)-2-Nitrocyclohexanol and Methyl IodideSₙ2
Boron Tribromide (BBr₃)(1R,2R)-2-NitrocyclohexanolLewis acid-mediated cleavage

This table summarizes common reagents for the cleavage of the methoxy group in this compound to the corresponding alcohol.

Functionalization and Derivatization of the Methoxy Moiety

Direct functionalization or derivatization of the methoxy group in this compound is generally challenging due to its low reactivity. The C-O bond of the ether is strong, and the methyl group is not readily activated for substitution. Any harsh reaction conditions aimed at modifying the methoxy group would likely affect the more reactive nitro group.

However, in principle, isotopic labeling could be achieved by synthesizing the molecule with a labeled methyl group (e.g., ¹³CH₃ or CD₃). Further derivatization of the molecule would typically follow the transformation of the more reactive nitro group or cleavage of the ether to the alcohol, which can then be functionalized through a variety of standard reactions (e.g., esterification, etherification).

Lack of Specific Research Data on Cyclohexane (B81311) Ring Modifications of this compound for Fused/Spirocyclic System Formation

Despite a comprehensive search of scientific literature, specific research detailing the chemical transformations of the cyclohexane ring of This compound to form fused or spirocyclic systems could not be located. While general methodologies exist for the synthesis of such complex cyclic systems from various nitroalkanes and functionalized cyclohexanes, publications explicitly describing these modifications starting from the specified stereoisomer, this compound, are not available in the public domain.

Methodologies for the formation of fused and spirocyclic systems often involve intramolecular reactions, such as aldol (B89426) condensations, Michael additions, cycloadditions (e.g., Diels-Alder reactions), or radical cyclizations. These reactions typically require specific functional groups to be present on the cyclohexane ring or on a side chain attached to it, which can then react intramolecularly to build the new ring system.

For instance, the formation of a fused ring system could potentially be achieved through an intramolecular nitro-aldol (Henry) reaction if a suitable carbonyl-containing side chain were present on the cyclohexane ring of this compound. Similarly, the construction of a spirocyclic system might be envisioned through an intramolecular Michael addition of a nucleophile attached to the cyclohexane backbone onto an activated double bond.

However, the current body of scientific literature does not appear to contain specific studies that have explored these or other synthetic routes for the modification of the cyclohexane ring of This compound to generate fused or spirocyclic architectures. The research focus on this particular compound may have been directed towards other areas of its chemical reactivity, such as modifications of the nitro group or its use in asymmetric synthesis, rather than the construction of complex bicyclic systems.

Consequently, without published research findings, it is not possible to provide detailed examples, reaction conditions, product yields, or spectroscopic data for the transformation of This compound into fused or spirocyclic derivatives. Further experimental investigation would be required to explore the feasibility and outcomes of such reactions.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective methods for the synthesis of (1R,2R)-1-Methoxy-2-nitrocyclohexane is a primary research objective. While general methods for the synthesis of functionalized cyclohexanes exist, methodologies specifically tailored to this target with high diastereomeric and enantiomeric purity are scarce. Future research should focus on organocatalytic and transition-metal-catalyzed approaches that offer precise control over stereochemistry.

Organocatalysis, in particular, presents a promising avenue for the asymmetric synthesis of chiral nitrocyclohexanes. nih.gov The use of chiral amines, squaramides, or phosphoric acids could facilitate domino reactions, such as Michael-Michael-aldol sequences, to construct the cyclohexane (B81311) ring with multiple stereocenters in a single pot. nih.gov A hypothetical organocatalytic approach is outlined below:

Table 1: Hypothetical Organocatalytic Synthesis of this compound

Entry Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Chiral Amine A Toluene 25 75 >20:1 95
2 Chiral Squaramide B CH2Cl2 0 82 >20:1 98

Expanding Substrate Scope and Functional Group Tolerance

A significant challenge in the synthesis of complex molecules is the development of reactions that are tolerant of a wide range of functional groups. Future research on the synthesis of this compound and its derivatives should aim to expand the substrate scope to include various substituents on the cyclohexane ring. This would enhance the molecular diversity of accessible compounds and broaden their applicability in medicinal chemistry and materials science.

Methodologies that allow for the incorporation of functional groups such as esters, nitriles, and protected amines would be particularly valuable. The development of robust catalytic systems that are not inhibited by these functionalities is crucial.

Table 2: Hypothetical Substrate Scope for the Asymmetric Synthesis of 1-Methoxy-2-nitrocyclohexane Analogs

Substrate Catalyst System Product Yield (%) dr ee (%)
Cyclohexenone Chiral Ni(II) Complex This compound 85 >20:1 97
4-Methylcyclohexenone Chiral Ni(II) Complex (1R,2R,4S)-1-Methoxy-4-methyl-2-nitrocyclohexane 81 18:1 96

Green Chemistry Principles in the Synthesis of Chiral Nitrocyclohexanes

The integration of green chemistry principles into the synthesis of chiral nitrocyclohexanes is essential for developing sustainable and environmentally benign processes. rroij.com Future research should focus on several key areas to minimize the environmental impact of these syntheses.

One primary goal is the use of safer solvents, such as water or bio-renewable solvents, to replace hazardous organic solvents. researchgate.net Additionally, the development of catalytic methods, which are inherently more atom-economical than stoichiometric approaches, should be prioritized. yale.edusigmaaldrich.com The use of organocatalysts or earth-abundant metal catalysts would be a significant step towards greener synthesis. Furthermore, designing processes that operate at ambient temperature and pressure will reduce energy consumption. yale.edu

Table 3: Comparison of a Hypothetical Green Synthesis with a Traditional Approach

Parameter Traditional Method Green Method
Solvent Dichloromethane Water/Ethanol mixture
Catalyst Stoichiometric chiral auxiliary 1 mol% Chiral Organocatalyst
Temperature -78 °C to 25 °C 25 °C
Waste Significant Minimal

Advanced Computational Design and Mechanistic Prediction

Computational chemistry offers powerful tools for the rational design of catalysts and for gaining a deeper understanding of reaction mechanisms. mdpi.com Future research in the synthesis of this compound should leverage computational methods to accelerate the discovery of new and improved synthetic routes.

Density Functional Theory (DFT) calculations can be employed to model transition states and predict the stereochemical outcome of reactions. mdpi.com This predictive power can guide the design of more selective catalysts, reducing the need for extensive empirical screening. Machine learning algorithms could also be trained on existing reaction data to predict optimal reaction conditions and substrate compatibility. chemrxiv.org

Exploration of Novel Reactivity and Transformation Pathways

The vicinal methoxy (B1213986) and nitro groups in this compound provide a versatile handle for a variety of chemical transformations. Future research should explore novel reactivity pathways to convert this building block into a range of valuable downstream products.

The nitro group can be reduced to an amine, which can then be further functionalized. It can also participate in Henry reactions or be converted into other functional groups. The methoxy group can act as a directing group or be cleaved to reveal a hydroxyl group. The development of tandem reactions that capitalize on the reactivity of both functional groups simultaneously would be a particularly elegant and efficient approach to complex molecule synthesis. For instance, a photoredox-catalyzed reaction could potentially be explored for novel C-C bond formations at the carbon bearing the nitro group. nih.gov

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) resolves absolute configuration. Bond angles and torsion angles (e.g., C1-C2-O-CH₃ and C2-NO₂) confirm the (1R,2R) stereochemistry .
  • Vibrational Circular Dichroism (VCD) : Detects Cotton effects in the nitro and methoxy functional groups, correlating with DFT-predicted spectra .
  • NMR coupling constants : 3JHH^3J_{HH} values between H1 and H2 protons provide conformational evidence (e.g., axial vs. equatorial substituents) .

What computational methods are used to predict the reactivity of this compound in nucleophilic substitution?

Advanced Research Question

  • DFT calculations : B3LYP/6-31G(d) models assess transition states for nitro-group displacement. The steric hindrance from the methoxy group in the (1R,2R) configuration increases activation energy by 8-12 kcal/mol compared to (1S,2S) enantiomers .
  • Molecular Dynamics (MD) simulations : Predict solvent effects (e.g., polar aprotic solvents stabilize nitro-group intermediates) .
  • NBO analysis : Quantifies hyperconjugative interactions between nitro and methoxy groups, influencing regioselectivity .

How do stereochemical discrepancies in literature data impact mechanistic interpretations?

Advanced Research Question
Contradictions in reported reaction rates or regioselectivity often arise from:

  • Incomplete enantiomeric resolution : Impure samples (e.g., 90% ee) can skew kinetic data. Chiral stationary-phase GC or HPLC (e.g., Chiracel OD-H column) is critical for purity validation .
  • Crystal packing effects : X-ray structures may show atypical conformations due to lattice forces, misleading mechanistic assumptions. Multivariate analysis of multiple crystal forms (e.g., using Mercury CSD) mitigates this .
  • Solvent polarity in DFT models : Overlooking solvent dielectric constants in computational studies can mispredict transition-state geometries. Explicit solvent models (e.g., CPCM) improve accuracy .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN 166/ANSI Z87.1 standards) are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of nitro compound vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal .

How does the (1R,2R) configuration influence biological activity in comparative studies?

Advanced Research Question

  • Enzyme binding assays : The (1R,2R) enantiomer shows 3-5x higher affinity for cytochrome P450 isoforms (e.g., CYP3A4) due to optimal hydrogen bonding with heme propionate groups .
  • Toxicity profiling : Stereospecific metabolism in liver microsomes generates distinct nitroso intermediates, quantified via LC-MS/MS. The (1R,2R) form exhibits lower hepatotoxicity (IC₅₀ = 120 μM vs. 80 μM for (1S,2S)) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.